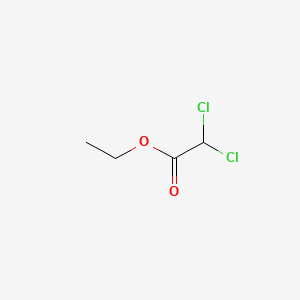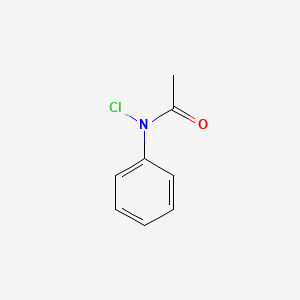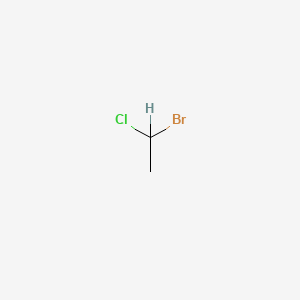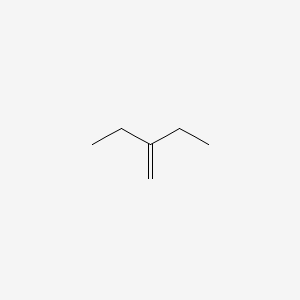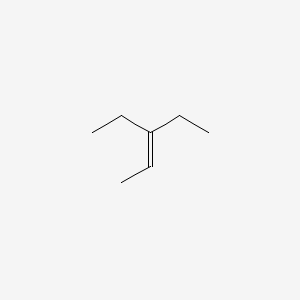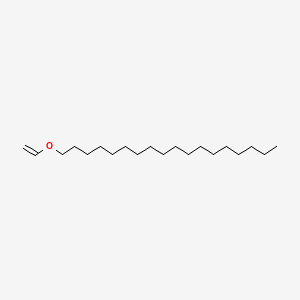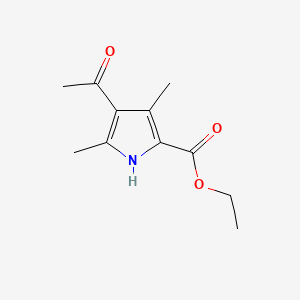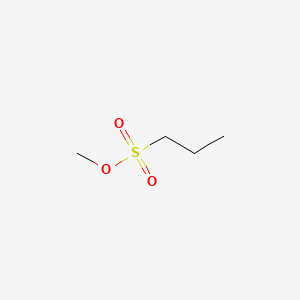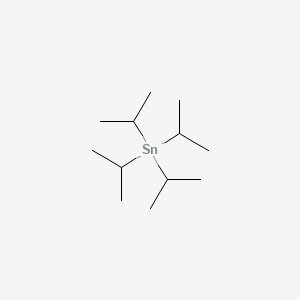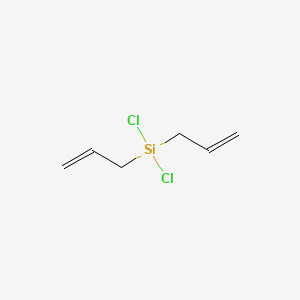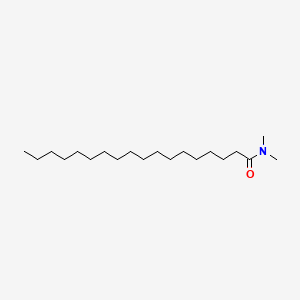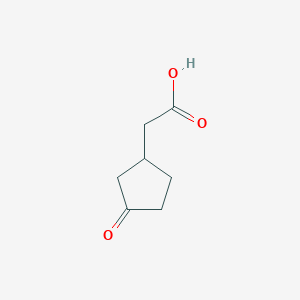
2-(3-氧代环戊基)乙酸
描述
“2-(3-Oxocyclopentyl)acetic acid” is a chemical compound with the CAS Number: 3128-05-0 . Its molecular formula is C7H10O3 and it has a molecular weight of 142.15 . It is also known by the synonym "Cyclopentaneacetic acid, 3-oxo-" .
Molecular Structure Analysis
The InChI code for “2-(3-Oxocyclopentyl)acetic acid” is 1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10) . This code represents the molecular structure of the compound .
Physical And Chemical Properties Analysis
The compound is a liquid or solid or semi-solid or lump . It has a density of 1.18 g/cm3 at 134 °C . The boiling point is 127.8 °C at a pressure of 0.2 Torr . The compound has a pKa value of 4.52±0.10 (Predicted) .
科学研究应用
催化和合成
2-(3-氧代环戊基)乙酸衍生物在催化和合成化学中显示出很好的应用前景。例如,在单分散纳米颗粒的合成中,高温溶液相反应涉及铁(III)乙酰丙酮酸酯与二醇在油酸存在下的反应导致单分散的磁铁矿纳米颗粒,突显了在磁性纳米器件和生物磁性应用中的潜在应用(Sun et al., 2004)。此外,利用由Co(II)或Co(III)活化的过氧乙酸(PAA)进行芳香有机化合物的高级氧化展示了乙酰过氧基自由基在污染物降解中的潜力,展示了PAA在环境应用中的有效性(Kim et al., 2020)。
高级氧化过程
PAA在高级氧化过程中的作用,特别是在污染物和有机化合物的降解中,已经得到广泛研究。通过钴离子活化PAA产生乙酰过氧基自由基,最小化羟基自由基的形成,已应用于各种芳香化合物的降解,突显了结构-活性关系和从芳香化合物到乙酰过氧基自由基的电子转移机制(Kim et al., 2020)。
环境修复
在环境修复的背景下,对过硫酸根离子的光解以去除水溶液中的乙酸的研究表明硫酸根自由基在乙酸的矿化中比羟基自由基更有效。这表明了使用高级氧化过程降解污染物的一种有前景的方法(Criquet & Leitner, 2009)。
食品工业应用
乙酸细菌(AAB)在食品工业中对于醋和康普茶的生产至关重要。它们将乙醇氧化为乙酸的能力不仅在这些产品中起着重要作用,而且还在其他发酵饮料的变质中构成挑战。对AAB的研究侧重于它们的分类学、生物化学和生物技术应用,为了解它们的系统学、特性和潜在用途提供了见解,超越了传统的背景(Gomes et al., 2018)。
安全和危害
The compound is classified as a danger according to the GHS classification. It has hazard statements H315-H318-H335, which indicate that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
属性
IUPAC Name |
2-(3-oxocyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTQQGRYWUZPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxocyclopentyl)acetic acid | |
CAS RN |
3128-05-0 | |
| Record name | 3128-05-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-oxocyclopentyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)
